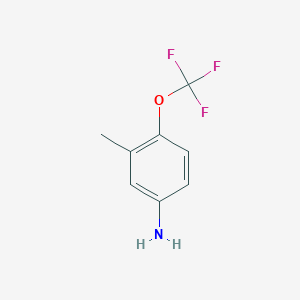

3-Methyl-4-(trifluoromethoxy)aniline

Description

Significance of Trifluoromethoxy and Trifluoromethyl Moieties in Organic Chemistry

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are two of the most important fluorine-containing substituents in organic and medicinal chemistry. mdpi.comnih.gov Their presence in a molecule can dramatically influence its properties. The trifluoromethyl group is recognized for its high electronegativity, strong electron-withdrawing nature, and metabolic stability owing to the strength of the carbon-fluorine bond. mdpi.comwikipedia.org It is often used to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com

Table 1: Comparative Properties of Trifluoromethyl and Trifluoromethoxy Groups

| Property | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Significance in Chemical Design |

|---|---|---|---|

| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | Alters the acidity/basicity and reactivity of the molecule. nih.govwikipedia.org |

| Lipophilicity (Hansch π value) | +0.88 | +1.04 | Influences solubility, membrane permeability, and hydrophobic interactions with biological targets. mdpi.com |

| Metabolic Stability | High due to strong C-F bonds | High | Increases resistance to metabolic degradation, prolonging the half-life of a drug. mdpi.comalfa-chemistry.com |

| Steric Profile | Bulkier than a methyl group | Larger than -CF₃ | Can influence binding affinity and selectivity for a target receptor. mdpi.com |

Research Landscape of Substituted Aniline (B41778) Derivatives

Substituted anilines are a cornerstone of industrial and synthetic chemistry, serving as versatile intermediates for a vast range of products. researchgate.netrsc.org They are foundational to the synthesis of pharmaceuticals, dyes, agrochemicals, and polymers. researchgate.netrsc.org The research landscape is broad, focusing on modifying the aniline core with various substituents to tune the molecule's properties for specific applications. nih.govresearchgate.net

The nature and position of substituents on the aniline ring dictate the molecule's steric and electronic characteristics, which in turn affect its reactivity, basicity, and potential for intermolecular interactions like hydrogen bonding. researchgate.netnih.govnih.gov For instance, research has shown that the position of a substituent can significantly alter the lipophilicity of aniline derivatives. nih.gov Furthermore, substituted anilines are key monomers in the synthesis of polyaniline (PANI) derivatives, creating materials with unique electrical and sensory properties for applications like chemical sensors. nih.govrsc.org

Scope and Research Focus on 3-Methyl-4-(trifluoromethoxy)aniline and Related Analogues

While direct and extensive research literature specifically on this compound is limited, its chemical structure suggests significant interest based on the properties of its analogues. The research focus can be understood by examining related compounds where the individual substituents—the methyl group, the trifluoromethoxy group, and their positions—have been studied in different combinations.

Analogues such as 4-(trifluoromethoxy)aniline (B150132) and 3-methyl-4-(trifluoromethyl)aniline (B2785292) are commercially available and utilized as building blocks in organic synthesis. chemicalbook.comsigmaaldrich.com 4-(Trifluoromethoxy)aniline, for example, is used in the synthesis of anticancer agents and as an intermediate for the neuroprotective agent Riluzole. chemicalbook.comchemicalbook.com The synthesis of this analogue can be achieved from trifluoromethoxybenzene. chemicalbook.comchemicalbook.com

The trifluoromethyl analogue, 3-methyl-4-(trifluoromethyl)aniline, provides a close comparison, differing only by the absence of the oxygen atom in the fluorinated moiety. nih.gov Its properties, along with those of other isomers like 3-(trifluoromethyl)aniline (B124266) and 4-methyl-3-(trifluoromethyl)aniline, are well-documented and contribute to the predictive understanding of the target compound's chemical behavior and potential applications. nih.govwikipedia.orgsigmaaldrich.comnih.gov The study of these analogues is crucial for designing new molecules in medicinal chemistry and materials science. ossila.com For example, 4-nitro-3-trifluoromethyl aniline is an important intermediate for pharmaceuticals like the anti-androgen drug flutamide. chemicalbook.com

Table 2: Physicochemical Properties of this compound and Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form |

|---|---|---|---|---|

| This compound | N/A | C₈H₈F₃NO | 191.15 | - |

| 3-Methyl-4-(trifluoromethyl)aniline | 106877-31-0 | C₈H₈F₃N | 175.15 | Liquid sigmaaldrich.comnih.gov |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C₇H₆F₃NO | 177.12 | - |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | Colorless Liquid wikipedia.orgnih.gov |

| 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | C₈H₈F₃N | 175.15 | - nih.govsigmaaldrich.com |

| 3-(Trifluoromethoxy)aniline | 1535-73-5 | C₇H₆F₃NO | 177.12 | Liquid sigmaaldrich.com |

Synthesis of Substituted Aniline Scaffolds Precursors

The aniline functional group is a cornerstone of many synthetic targets. Its preparation can be achieved through several reliable methods, primarily involving the reduction of nitroaromatics or the amination of aryl halides.

1 Reduction of Nitroaromatic Precursors

The reduction of a nitro group is one of the most common and industrially significant methods for preparing primary anilines. mdpi.com To synthesize this compound via this route, the required precursor would be 3-methyl-4-(trifluoromethoxy)nitrobenzene. This reduction can be accomplished using various reagents and conditions.

Catalytic Hydrogenation: This is a widely used method where the nitroaromatic compound is treated with hydrogen gas in the presence of a metal catalyst. researchgate.net Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. These reactions are often performed under mild to moderate pressures and temperatures and are known for their high efficiency and clean conversion, producing water as the only byproduct. The choice of catalyst can be crucial for chemoselectivity when other reducible functional groups are present. frontiersin.org

Metal-Acid Systems: Another classic approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl). The Béchamp reduction, using iron and hydrochloric acid, is a historically important and cost-effective method, though it generates significant iron salt waste.

Table 2: Common Methods for the Reduction of Nitroaromatics to Anilines

| Method | Reagents/Catalyst | Typical Solvent | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Alcohols (e.g., EtOH, MeOH) | Room temp. to moderate heat, H₂ pressure | High yield, clean reaction (water byproduct) | Cost of noble metal catalysts, potential for over-reduction |

| Béchamp Reduction | Fe, HCl | Water, Ethanol | Reflux | Inexpensive reagents | Stoichiometric metal waste, harsh acidic conditions |

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Reflux | Good for sensitive functional groups | Stoichiometric tin waste |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHCPLRDLVPBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441704 | |

| Record name | 3-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183945-52-0 | |

| Record name | 3-Methyl-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183945-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 4 Trifluoromethoxy Aniline and Its Derivatives

2 Amination Reactions

Modern synthetic chemistry offers powerful cross-coupling reactions to form carbon-nitrogen bonds, providing an alternative route to anilines from aryl halides. For the synthesis of 3-Methyl-4-(trifluoromethoxy)aniline, a suitable precursor would be an aryl halide such as 4-bromo-2-methyl-1-(trifluoromethoxy)benzene.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between an aryl halide (or triflate) and an amine. wikipedia.org To generate a primary aniline (B41778) like the target molecule, an ammonia equivalent is required, as the direct use of ammonia gas can be challenging. Reagents such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can serve as ammonia surrogates, which, after the coupling reaction, are hydrolyzed to yield the primary amine. wikipedia.orgorganic-chemistry.org The reaction's success depends on the appropriate choice of palladium catalyst and phosphine ligand. organic-chemistry.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.org While traditional Ullmann conditions required harsh temperatures, modern protocols often use soluble copper catalysts with ligands (like diamines or phenanthroline), allowing the reaction to proceed under milder conditions. wikipedia.org This method provides a valuable alternative to palladium-catalyzed processes. organic-chemistry.org

Table 3: Cross-Coupling Reactions for Aniline Synthesis

| Reaction Name | Catalyst System | Amine Source | Typical Substrate | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine ligand | Ammonia, primary/secondary amines, or ammonia equivalents | Aryl halides (Cl, Br, I), Aryl triflates | High functional group tolerance, broad scope, mild conditions |

| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu powder) ± Ligand | Ammonia, primary/secondary amines | Aryl halides (I, Br) | Cost-effective metal catalyst, good for electron-deficient aryl halides |

Regioselective Synthesis Strategies

The synthesis of this compound requires precise control over the placement of the methyl, trifluoromethoxy, and amino groups on the benzene (B151609) ring, a challenge known as regioselectivity. While a direct, one-pot synthesis is not commonly documented, plausible multi-step strategies can be devised based on established reactions for related fluorinated compounds.

One potential strategy begins with a suitable precursor, such as 2-methylphenol. The introduction of the trifluoromethoxy group at the para-position to the hydroxyl group would be a key step. Subsequently, nitration directed to the position ortho to the methyl group and para to the trifluoromethoxy group, followed by reduction of the nitro group, would yield the target molecule.

A more innovative and highly regioselective method for introducing a trifluoromethoxy group ortho to an amino functionality involves an intramolecular OCF₃ migration. This two-step process starts with an N-aryl-N-hydroxylamine derivative, which is first subjected to O-trifluoromethylation. The resulting intermediate then undergoes a rearrangement where the OCF₃ group migrates to the ortho position on the aromatic ring. nih.gov This protocol is noted for its use of bench-stable reagents, operational simplicity, and high functional-group tolerance, making it a powerful tool for accessing a variety of ortho-OCF₃ aniline derivatives. nih.gov To synthesize this compound using this approach, one would start with an appropriately substituted N-(3-methylphenyl)-N-hydroxylamine derivative.

Another approach involves the synthesis of 4-(trifluoromethoxy)aniline (B150132) from precursors like p-bromotrifluoromethoxybenzene, followed by a directed ortho-methylation. chemicalbook.comchemicalbook.com The synthesis of the 4-(trifluoromethoxy)aniline core itself can be achieved through various means, including reacting p-bromotrifluoromethoxybenzene with a nitrogen source via a Grignard reagent intermediate. chemicalbook.comchemicalbook.com

Derivatization of the Amino Functionality

The primary amino group of this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is a fundamental derivatization. For instance, N-methylation of the related 4-(trifluoromethoxy)aniline to produce N-Methyl-4-(trifluoromethoxy)aniline is a known transformation. scbt.com Generally, N-alkylation can be achieved using various alkylating agents. Modern, greener approaches include visible-light-induced N-alkylation, which can proceed without the need for metal catalysts, bases, or ligands, offering a more environmentally friendly alternative to traditional methods. nih.gov

N-Acylation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides yields amides. This is a common strategy for protecting the amino group or for building more complex molecules. For example, related fluorinated anilines are used as starting materials for the synthesis of carbamates, a type of N-acylation product. An efficient method for the N-acylation of indoles, which shares chemical principles with anilines, has been described using acyl peroxides. nih.gov

Formation of Amine Derivatives

Beyond simple alkylation and acylation, the amino group can be transformed into a variety of other functional groups and incorporated into larger molecular scaffolds.

One common reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. 4-(Trifluoromethoxy)aniline, a closely related compound, is utilized in the synthesis of novel Schiff bases by reacting it with pyridinecarboxaldehydes. chemicalbook.com The resulting imine derivatives are valuable intermediates in organic synthesis.

Furthermore, these anilines can serve as building blocks for heterocyclic compounds. For example, they can be used in reactions to form quinoline derivatives or participate in cycloaddition reactions to generate triazoles. chemicalbook.comnih.govmdpi.com

| Reaction Type | Reactant | Product Type | Example Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halide / Alcohol | Secondary/Tertiary Amine | Synthesis of N-Methyl-4-(trifluoromethoxy)aniline scbt.com |

| N-Acylation | Acyl Chloride / Anhydride | Amide / Carbamate | Formation of tert-butyl phenylcarbamate derivatives |

| Schiff Base Formation | Aldehyde / Ketone | Imine | Condensation with pyridinecarboxaldehydes chemicalbook.com |

| Heterocycle Synthesis | Various (e.g., dicarbonyls) | Quinolines, Triazoles, etc. | Synthesis of 3-(quinolin-3-yl)acrylate derivatives chemicalbook.com |

Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing fluorinated anilines, these principles are increasingly important.

A key goal is to improve atom economy, which measures how efficiently reactants are converted into the final product. Traditional methods often use stoichiometric reagents that generate significant waste. nih.gov In contrast, catalytic reactions, particularly those using hydrogen (H₂), are more atom-economical. nih.gov

Another green principle is the use of less hazardous chemical syntheses. The synthesis of fluorinated compounds has historically relied on harsh and toxic reagents. nih.gov Research is focused on developing milder and safer fluorinating agents and avoiding hazardous solvents. For instance, visible-light-induced reactions can often be performed under mild conditions in less harmful solvents, sometimes eliminating the need for metal catalysts altogether. nih.gov

Energy efficiency is also a critical consideration. Photochemical reactions, such as the N-alkylation of anilines induced by visible light, can often be carried out at room temperature, reducing the energy consumption associated with high-temperature reactions. nih.gov Furthermore, streamlining synthetic processes to reduce the number of steps, thereby saving energy and reducing waste, aligns with green chemistry goals.

Challenges and Innovations in Fluorinated Aniline Synthesis

The synthesis of fluorinated anilines like this compound presents several distinct challenges, which have spurred significant innovation in the field of fluorine chemistry.

Challenges:

Regioselectivity: As discussed, achieving the correct substitution pattern on the aromatic ring is a primary hurdle. Many fluorination or trifluoromethoxylation reactions can produce mixtures of isomers that are difficult to separate.

Harsh Reaction Conditions: Traditional methods for introducing fluorine or trifluoromethyl/trifluoromethoxy groups often require harsh conditions, such as high temperatures and the use of corrosive or toxic reagents like hydrogen fluoride. These conditions can limit the functional group tolerance of the reaction, meaning that other sensitive parts of the molecule may not survive the synthesis.

Precursor Availability: The synthesis often relies on specialized starting materials that may not be commercially available or are expensive to produce.

Innovations: To overcome these challenges, chemists have developed a range of innovative solutions.

Novel Reagents: The development of new, milder, and more selective fluorinating and trifluoromethylating reagents (e.g., Togni reagents) has been a major advance. These reagents are often more stable, safer to handle, and compatible with a wider range of functional groups.

Catalytic Methods: There is a strong trend towards replacing stoichiometric reagents with catalytic systems. Transition-metal catalysis has enabled many previously difficult C-F bond formations. More recently, photocatalysis using visible light has emerged as a powerful and green tool for promoting fluorination and related reactions under very mild conditions. nih.gov

New Synthetic Strategies: The development of novel reaction pathways, such as the intramolecular OCF₃ migration for the regioselective synthesis of ortho-trifluoromethoxylated anilines, represents a significant conceptual advance. nih.gov This strategy provides a solution to the persistent challenge of regiocontrol in the synthesis of complex aniline derivatives.

These innovations are continually expanding the toolkit available to chemists, enabling the more efficient, selective, and sustainable synthesis of valuable fluorinated compounds.

Chemical Reactivity and Transformation of 3 Methyl 4 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a cornerstone of arene chemistry, and in 3-Methyl-4-(trifluoromethoxy)aniline, the reaction's course is a nuanced affair directed by the electronic and steric effects of its substituents.

Regioselectivity Directed by Substituent Effects

The amino group is a powerful activating group and ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethoxy group is strongly deactivating and meta-directing in nature because of the high electronegativity of the fluorine atoms, which withdraws electron density from the ring. The methyl group is a weakly activating, ortho-, para-director.

The directing effects of these groups are as follows:

-NH2 group: Ortho, para-directing

-OCF3 group: Meta-directing

-CH3 group: Ortho, para-directing

In the case of this compound, the powerful activating and directing effect of the amino group generally dominates. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the trifluoromethoxy group. The two ortho positions are C2 and C6. The C2 position is sterically hindered by the adjacent methyl group at C3. Therefore, the primary site for electrophilic attack is the C6 position.

Halogenation Studies

Halogenation of anilines is typically a rapid reaction. For instance, aniline (B41778) reacts with bromine water to readily form a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com In the case of this compound, the strong activation by the amino group would suggest a similar high reactivity towards halogens. However, the presence of the deactivating trifluoromethoxy group and the steric hindrance from the methyl group can modulate this reactivity.

Specific halogenation studies on this compound would be necessary to determine the precise reaction conditions and the exact regiochemical outcome. It is plausible that under controlled conditions, selective monohalogenation at the C6 position could be achieved.

Nitration and Sulfonation Reactions

Nitration of anilines requires careful control of reaction conditions. Direct nitration with a mixture of nitric and sulfuric acid can be problematic as the strongly acidic medium protonates the amino group to form an anilinium ion (-NH3+). byjus.com This anilinium ion is a meta-directing group, which would lead to nitration at the C5 position, meta to the ammonium (B1175870) group. byjus.com This can result in a mixture of ortho, meta, and para isomers. byjus.com

To achieve selective para-nitration of aniline, the amino group is often first protected by acetylation. The resulting acetanilide (B955) is then nitrated, and the acetyl group is subsequently removed by hydrolysis. For this compound, a similar strategy could be employed to control the regioselectivity of nitration.

Sulfonation of aniline with sulfuric acid initially forms anilinium hydrogen sulfate. Upon heating, this rearranges to sulfanilic acid. byjus.com A similar reaction pathway can be anticipated for this compound, likely yielding the sulfonic acid derivative at the C6 position.

Nucleophilic Substitution Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy group is generally a poor leaving group in nucleophilic aromatic substitution reactions. The strong C-O bond and the high electronegativity of the fluorine atoms make it resistant to displacement by nucleophiles. However, under forcing conditions or with the presence of strong activating groups on the ring, nucleophilic substitution might be possible.

For this compound, the presence of the electron-donating amino and methyl groups would further disfavor nucleophilic attack on the ring, making the displacement of the trifluoromethoxy group highly unlikely under standard nucleophilic aromatic substitution conditions.

Oxidation Reactions of the Aniline Moiety

The amino group of anilines is susceptible to oxidation. Oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of some anilines can yield the corresponding nitro or nitroso derivatives.

In the context of this compound, oxidation of the aniline moiety could potentially lead to the corresponding nitroso or nitro compound. However, the specific products and their yields would depend on the chosen oxidant and the reaction parameters.

Reduction Reactions of the Aniline Moiety

The aniline moiety is already in a reduced state. However, reactions involving the reduction of other functional groups in the presence of the aniline are relevant. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amino group. Common reagents for the reduction of nitroarenes to anilines include iron powder in the presence of an acid like ammonium chloride. tdcommons.orgrsc.org This method is known for its efficiency and selectivity, often leaving other functional groups intact. rsc.org

For example, a related compound, 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (B1373000) dihydrochloride (B599025) dihydrate, is reduced to 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline using iron and ammonium chloride in a mixture of methanol (B129727) and water. tdcommons.org This demonstrates the utility of iron-based reduction systems for selectively reducing nitro groups in the presence of other functionalities, including anilines and trifluoromethyl groups. tdcommons.org

Coupling Reactions (e.g., Cross-Coupling Reactions)

This compound participates in coupling reactions that are fundamental to the formation of carbon-nitrogen bonds, serving as a key precursor for the synthesis of heterocyclic compounds. A notable example is its use in the preparation of novel pyridopyrazinone derivatives, which have applications in medicinal chemistry.

The synthesis involves a multi-step sequence beginning with a condensation-coupling reaction between this compound and a β-ketoester, such as ethyl 2-chloro-3-oxobutanoate. This initial reaction forms an enamine intermediate. The process is typically carried out in a suitable solvent like ethanol. Following the formation of this intermediate, a subsequent intramolecular cyclization is induced to construct the final heterocyclic ring system. This cyclization can be promoted by heat or the addition of a cyclizing agent, leading to the formation of a substituted pyridopyrazinone.

A specific example from patent literature describes the reaction of this compound with ethyl 2-chloro-3-oxobutanoate in ethanol. The resulting intermediate is then treated with hydrazine (B178648) hydrate (B1144303) and cyclized in the presence of potassium tert-butoxide in N,N-dimethylformamide (DMF) to yield the target pyridopyrazinone.

| Reactant 1 | Reactant 2 | Key Reagents & Conditions | Product |

|---|---|---|---|

| This compound | Ethyl 2-chloro-3-oxobutanoate | 1. Ethanol (EtOH) 2. Hydrazine hydrate, Potassium tert-butoxide, N,N-Dimethylformamide (DMF) | 6-(3-methyl-4-(trifluoromethoxy)phenyl)-4,7-dimethyl-7H-pyrido[2,3-c]pyridazine-5,8-dione |

Reactions as a Catalyst or Reagent in Organic Transformations

A comprehensive review of scientific and patent literature indicates that this compound is primarily utilized as a structural precursor or building block in organic synthesis. There are no specific documented instances of this compound acting as a catalyst or a specialized reagent to facilitate other organic transformations. Its role is consistently that of a substrate which becomes incorporated into the final product's molecular structure.

Investigation of Reaction Mechanisms

Detailed mechanistic studies specifically investigating the reaction pathways of this compound are not available in the current body of scientific literature. The reactions it undergoes, such as the C-N coupling and cyclization described, are generally understood to follow established mechanisms for aniline condensation and intramolecular cyclization reactions. However, dedicated studies focusing on the kinetic or thermodynamic aspects, or the precise role of the methyl and trifluoromethoxy substituents in influencing the reaction mechanism for this specific molecule, have not been published.

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Detailed experimental and computational studies on the vibrational spectra of 3-Methyl-4-(trifluoromethoxy)aniline are scarce. To provide a comprehensive analysis as outlined, dedicated research would be required.

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific, peer-reviewed FT-IR spectral analysis for this compound, complete with band assignments, has been identified in the current body of scientific literature. General expectations for its FT-IR spectrum would include characteristic bands for the N-H stretching of the primary amine group, C-H stretching of the methyl and aromatic groups, C-N stretching, and vibrations of the benzene (B151609) ring. The prominent C-F and C-O stretching vibrations of the trifluoromethoxy group would also be expected, likely in the 1300-1000 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, no dedicated FT-Raman spectroscopic studies for this compound have been found. An FT-Raman spectrum would complement FT-IR data, particularly in observing the symmetric vibrations and the non-polar bonds of the molecule.

Normal Mode Analysis and Vibrational Assignments

A normal mode analysis, typically performed through computational methods like Density Functional Theory (DFT), is essential for the accurate assignment of vibrational bands observed in FT-IR and FT-Raman spectra. Without experimental spectra and a dedicated computational study, a detailed vibrational assignment for this compound cannot be provided at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While some database entries provide predicted NMR data, in-depth experimental and analytical NMR studies for this compound are not extensively published.

¹H NMR and ¹³C NMR Investigations

Specific ¹H and ¹³C NMR chemical shift assignments and coupling constants for this compound from dedicated research are not available. However, based on the structure, the following general features would be anticipated in the respective spectra.

Expected ¹H NMR Signals:

A singlet for the methyl group (CH₃).

A broad singlet for the amine protons (NH₂).

A set of multiplets or distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

Expected ¹³C NMR Signals:

A signal for the methyl carbon.

Several signals in the aromatic region for the six carbons of the benzene ring, with those directly bonded to the nitrogen, methyl, and trifluoromethoxy groups showing distinct chemical shifts.

A quartet for the carbon of the trifluoromethoxy group due to coupling with the three fluorine atoms.

¹⁹F NMR for Trifluoromethoxy Group Analysis

The ¹⁹F NMR spectrum is a crucial tool for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring. In related compounds, such as 4-(trifluoromethoxy)aniline (B150132), the ¹⁹F NMR chemical shift provides valuable information about the electronic environment of the trifluoromethoxy group.

2D NMR Techniques for Structural Confirmation

While 1D NMR provides initial information on the types and number of protons and carbons, 2D NMR spectroscopy is indispensable for confirming the precise atomic connectivity of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete structural framework.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, confirming the C-H bonds within the molecule. For this compound, this would verify the connection between the aromatic protons and their respective ring carbons, as well as the protons of the methyl group with the methyl carbon.

HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular puzzle. For instance, HMBC would show correlations between the methyl protons and the adjacent aromatic carbons (C3 and C4), and between the aromatic protons and neighboring carbons, thereby confirming the substitution pattern on the benzene ring. The correlation between the fluorine atoms and the trifluoromethoxy carbon is observed in ¹³C NMR due to C-F coupling, and specialized 2D techniques can further confirm these relationships.

The combination of these techniques allows for the unequivocal assignment of all proton and carbon signals, leaving no ambiguity in the final structure. In complex sample mixtures, hyphenated techniques like Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE/NMR) can be employed to separate impurities from the main compound before conducting detailed 1D and 2D NMR analysis for structural characterization. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected HMBC Correlations (to ¹³C) | Expected HSQC Correlation (to ¹³C) |

| H2 | C4, C6, C(NH₂) | C2 |

| H5 | C3, C(OCF₃) | C5 |

| H6 | C2, C4, C(NH₂) | C6 |

| -CH₃ | C2, C4 | C(-CH₃) |

| -NH₂ | C1, C2, C6 | N/A |

X-ray Diffraction Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound 4-Methoxy-3-(trifluoromethyl)aniline (C₈H₈F₃NO) offers significant insight into the expected structural features. nih.gov For this analogue, single-crystal X-ray diffraction studies revealed an orthorhombic crystal system with the space group Pbca. nih.gov

The analysis provides key structural details, such as the planarity of the benzene ring and the orientation of its substituents. In the analogue, the methoxy (B1213986) group is slightly inclined to the plane of the benzene ring. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen-bonding interactions, including N—H⋯F and N—H⋯N bonds, which are critical in defining the solid-state architecture. nih.gov Similar interactions would be expected to play a role in the crystal packing of this compound.

Table 2: Illustrative Crystallographic Data for the Structurally Related Compound 4-Methoxy-3-(trifluoromethyl)aniline nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

| Z | 8 |

| Temperature (K) | 293 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method is essential for confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, which allows for the unambiguous confirmation of the molecular formula, C₈H₈F₃NO. mdpi.com

The molecular weight of the related compound 3-methyl-4-(trifluoromethyl)aniline (B2785292) is 175.15 g/mol . spectrabase.comspectrabase.com MS analysis also generates a fragmentation pattern when the molecular ion breaks down into smaller, charged fragments. This pattern serves as a molecular fingerprint and provides valuable structural information. For example, the loss of a methyl group, a trifluoromethyl radical, or other fragments can be observed, helping to corroborate the structure determined by NMR.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to further aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for Various Adducts of the Related Compound 3-Methyl-4-(trifluoromethyl)aniline uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 176.06816 |

| [M+Na]⁺ | 198.05010 |

| [M-H]⁻ | 174.05360 |

| [M+NH₄]⁺ | 193.09470 |

| [M+K]⁺ | 214.02404 |

| [M]⁺ | 175.06033 |

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.

Density Functional Theory (DFT) is a preferred method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 3-Methyl-4-(trifluoromethoxy)aniline, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. These calculations help to establish the foundational structure from which other electronic properties are derived. For example, a study on 4-Methoxy-3-(trifluoromethyl)aniline provided crystal data, revealing bond lengths and angles determined via X-ray diffraction, which are the type of parameters DFT can predict. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wayne.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.orgaimspress.com A smaller gap generally suggests higher reactivity. For a substituted aniline (B41778), the analysis would reveal how the methyl and trifluoromethoxy groups influence the electron distribution and energy levels of the frontier orbitals, thereby affecting the molecule's reactivity.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. uni-muenchen.dewikipedia.org This calculation partitions the total electron density among the constituent atoms, providing insight into the electrostatic nature of the molecule. The analysis can identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), which is critical for understanding electrophilic and nucleophilic sites. openmx-square.orgresearchgate.net However, it is known that Mulliken charges can be highly sensitive to the choice of basis set used in the calculation. uni-muenchen.dewikipedia.org

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive, localized representation corresponding to Lewis structures (bonds, lone pairs, core orbitals). wisc.edu NBO analysis is particularly effective for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. This analysis can quantify the stability gained from these interactions, offering a deeper understanding of the electronic delocalization within the molecule.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters. Theoretical calculations can forecast infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. sciencepublishinggroup.comresearchgate.net By calculating the vibrational frequencies, one can predict the positions of peaks in an IR or Raman spectrum. Similarly, chemical shifts in NMR spectra can be estimated. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. For instance, computational studies on similar aniline derivatives have successfully correlated theoretical vibrational frequencies with experimental FT-IR and FT-Raman data. niscpr.res.inresearchgate.net

Computational Modeling of Reactivity and Regioselectivity

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in predicting the chemical reactivity and regioselectivity of a molecule. This analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For this compound, the electron-donating amino (-NH₂) and methyl (-CH₃) groups increase the electron density of the aromatic ring, making it susceptible to electrophilic substitution. Conversely, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic push-pull system creates specific reactive sites.

Computational models can predict the most likely sites for electrophilic attack by calculating the electron density at various positions on the aromatic ring. The regioselectivity is determined by the directing effects of the substituents. The powerful activating and ortho-, para-directing effect of the amino group is the dominant influence. The methyl group is also an ortho-, para-director, while the trifluoromethoxy group is deactivating and meta-directing. Given the positions of the groups on this compound, computational models would predict that electrophilic substitution would most likely occur at the positions ortho and para to the strongly activating amino group.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. A computational study on a related compound, 4-nitro-3-(trifluoromethyl)aniline (B27955), utilized DFT calculations to determine these properties, which are fundamental to understanding molecular stability and reactivity. chemicalbook.com

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron (related to EHOMO) | Indicates the molecule's tendency to donate electrons. |

| Electron Affinity (EA) | Energy released when an electron is added (related to ELUMO) | Indicates the molecule's tendency to accept electrons. |

| Chemical Potential (μ) | Escaping tendency of an electron from a stable system. | Directly related to molecular stability; a higher value suggests lower reactivity. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A small gap indicates high polarizability and high chemical reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP surface analysis would reveal distinct regions of charge localization:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the highly electronegative oxygen and fluorine atoms of the trifluoromethoxy group. The nitrogen atom of the amine group would also exhibit negative potential due to its lone pair of electrons. These regions are the most likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): The most positive potential would be located on the hydrogen atoms of the amino group (-NH₂). These sites are prone to attack by nucleophiles and are the primary sites for hydrogen bonding.

MEP analysis is crucial for understanding intermolecular interactions, which is fundamental in fields like drug design and materials science for predicting how a molecule will interact with a biological target or other molecules in a crystal lattice.

Thermochemical Properties Calculations

Computational methods can accurately calculate various thermochemical properties of a molecule in the gaseous phase. These calculations are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). The data obtained provides insight into the molecule's stability and behavior under different thermal conditions.

A comprehensive computational analysis on the related compound 4-nitro-3-(trifluoromethyl)aniline illustrates the types of thermochemical parameters that can be determined. chemicalbook.com These include thermodynamic functions, total dipole moment, and first-order hyperpolarizability, which are essential for understanding the molecule's electronic and optical properties. The calculated HOMO and LUMO energies also confirm that charge transfer can occur within the molecule, a key aspect of its reactivity. chemicalbook.com

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| Total Dipole Moment (μ) | Data not available in source | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| First Order Hyperpolarizability (β) | Data not available in source | Indicates the non-linear optical (NLO) properties of the molecule. |

| HOMO Energy | Data not available in source | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Data not available in source | Relates to the electron-accepting ability of the molecule. |

| Thermodynamic Functions (Entropy, Enthalpy) | Calculable via DFT | Provides data on the stability and energy of the molecule at different temperatures. |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Methyl-4-(trifluoromethoxy)aniline is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of reactive sites—the amino group and the aromatic ring—that allow for further chemical modifications. This adaptability makes it a valuable precursor in multi-step synthetic pathways aimed at producing targeted therapeutic agents.

The trifluoromethoxy group is of particular importance in drug design. This substituent can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, its lipophilicity can improve a drug's ability to cross cell membranes, a critical factor for reaching intracellular targets.

Development of Biologically Active Compounds

The structural framework of this compound has been incorporated into a range of molecules with diverse biological activities, demonstrating its potential in the development of new therapeutics.

This aniline (B41778) derivative is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group, strategically placed on a phenyl ring, is known to improve the pharmacodynamic and pharmacokinetic properties of the resulting compounds. nih.gov A number of widely used drugs contain the trifluoromethyl substituted phenyl moiety, highlighting the importance of this structural feature in drug development. nih.gov

Derivatives of this compound have been investigated for their potential as tyrosine kinase inhibitors. For instance, it is integral in the synthesis of GZD856, a Bcr-AblT315I inhibitor, where its trifluoromethyl group enhances binding affinity. Alterations to the core structure, such as the introduction of a piperazine (B1678402) moiety, can improve solubility and bioavailability, which are critical for kinase inhibitors.

A series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines, structurally related to known EGFR inhibitors, have been synthesized and shown to be potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov These compounds demonstrate that the pyrimido[5,4-d]pyrimidine (B1612823) scaffold, when appropriately substituted, can lead to potent and cell-active inhibitors of EGFR. nih.gov

The trifluoromethyl group is a common feature in many anticancer and antiviral drugs. Its presence can significantly enhance the biological activity of a molecule. mdpi.com Research has shown that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines.

The introduction of fluorine-containing groups into nucleosides has been shown to increase their antiviral and antitumor properties. mdpi.com For example, fluorinated sugar moieties can enhance the ability of a drug to block viral DNA synthesis and increase its half-life in the body. mdpi.com While direct studies on this compound in this context are limited, its role as a precursor for fluorinated compounds suggests its potential in this area.

The anti-inflammatory properties of compounds derived from aniline structures have been a subject of interest. For example, N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP), isolated from Sideroxylon obtusifolium, has demonstrated potent anti-inflammatory activity. nih.gov This action is related to the inhibition of TNF-alpha and inflammatory enzymes. nih.gov While not a direct derivative, this highlights the potential for aniline-based compounds to possess anti-inflammatory effects.

Aniline derivatives are also explored for their potential in treating neurological disorders. For instance, 4-(Trifluoromethoxy)aniline (B150132) is used as an intermediate in the production of labeled Riluzole, a neuroprotective agent that modulates glutamatergic transmission. chemicalbook.com This indicates the potential for aniline-based structures to be adapted for neurological applications.

Influence of Fluorination on Drug Design

The introduction of a trifluoromethoxy (-OCF₃) group into a drug candidate can profoundly alter its physicochemical and biological properties. This substituent is often employed to optimize a molecule's therapeutic potential by fine-tuning characteristics such as metabolic stability, biological activity, and target selectivity. mdpi.comnih.govscilit.com

A primary advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug metabolism. mdpi.comresearchgate.net This resistance to metabolism can prolong the drug's circulating half-life in the body, potentially leading to improved bioavailability and a more sustained therapeutic effect. mdpi.comwechemglobal.com

The trifluoromethoxy group offers distinct metabolic advantages over its non-fluorinated counterpart, the methoxy (B1213986) group (-OCH₃). The strong electron-withdrawing nature of the three fluorine atoms reduces the ability of the adjacent oxygen atom to act as a hydrogen bond acceptor, which in turn diminishes its interaction with metabolic enzymes. mdpi.com For example, the drug Riluzole, which contains a trifluoromethoxy group, exhibits enhanced metabolic stability that contributes to its efficacy in treating amyotrophic lateral sclerosis. mdpi.com

In a study on picornavirus inhibitors, the replacement of a methyl group with a trifluoromethyl group demonstrated a "global metabolic protective effect," significantly reducing the number of metabolic products formed in a liver microsomal assay. nih.gov While this study focused on a -CF₃ group, the underlying principle of blocking metabolic hotspots is directly applicable to the -OCF₃ group in this compound.

Table 1: Comparative Metabolic Stability of Functional Groups

| Functional Group | Key Feature | Impact on Metabolism | Reference |

|---|---|---|---|

| -OCH₃ (Methoxy) | Susceptible to O-dealkylation by CYP450 enzymes. | Can be a primary site of metabolic breakdown. | mdpi.com |

| -OCF₃ (Trifluoromethoxy) | Strong C-F bonds, electron-withdrawing nature. | Resistant to enzymatic degradation, blocks metabolic hotspots. | mdpi.comnih.gov |

The trifluoromethoxy group can significantly enhance the biological activity and potency of a drug molecule. wechemglobal.com Its strong electron-withdrawing properties can alter the electronic environment of the aromatic ring, influencing how the molecule interacts with its biological target. mdpi.comresearchgate.net This can lead to stronger binding interactions, such as improved hydrogen bonding or electrostatic interactions. mdpi.comresearchgate.net

A compelling example, although involving the related trifluoromethyl (-CF₃) group, highlights this principle. In a study of isoxazole-based anticancer molecules, the trifluoromethylated analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC₅₀ value of 2.63 μM against MCF-7 breast cancer cells. This was nearly eight times more potent than its non-fluorinated counterpart, which had an IC₅₀ of 19.72 μM. nih.govrsc.org This dramatic increase in activity underscores the powerful effect of fluorination on potency.

Table 2: Effect of Trifluoromethylation on Anticancer Activity

| Compound | Functional Group | IC₅₀ (μM) against MCF-7 Cells | Fold-Increase in Activity | Reference |

|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | None | 19.72 | - | rsc.org |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | -CF₃ | 2.63 | ~8x | nih.govrsc.org |

Achieving selectivity for a specific biological target over others is a critical goal in drug design to minimize off-target effects. The steric bulk and unique electronic properties of the trifluoromethoxy group can contribute to improved binding selectivity. nih.govruhr-uni-bochum.de By occupying a specific pocket in the target protein's binding site, the -OCF₃ group can create a more precise fit, discouraging binding to other, structurally similar proteins. researchgate.net

The larger size of the trifluoromethoxy group compared to a hydrogen atom or a methyl group can enhance hydrophobic interactions and lead to increased affinity and selectivity. mdpi.com Trifluoromethyl-substituted compounds have been shown to display better receptor binding selectivity compared to their non-fluorinated analogs. ruhr-uni-bochum.de This principle allows for the fine-tuning of a drug's interaction profile, directing its activity toward the intended therapeutic target.

Molecular Interaction Studies

Understanding how a molecule like this compound interacts with biological macromolecules at a molecular level is crucial for rational drug design. Studies involving enzyme kinetics and receptor binding provide invaluable insights into its mechanism of action and potential as a therapeutic agent.

Enzyme kinetic studies are fundamental to characterizing the interaction between a drug candidate and an enzyme target. youtube.comyoutube.com For inhibitors, these studies determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency, often expressed as an IC₅₀ or Kᵢ value.

The trifluoromethoxy group can influence enzyme interactions through several mechanisms. Its resistance to cleavage by metabolic enzymes like CYP450s is a key feature. mdpi.com In vitro evaluations of compounds containing this moiety often include assessments of liver microsome metabolic stability and inhibition of various CYP450 isoforms. acs.orgacs.org For example, investigations into novel inhibitors for the FLT3 and CHK1 kinases, which are targets in acute myeloid leukemia, utilized a 5-trifluoromethyl-2-aminopyrimidine scaffold to achieve dual inhibitory action and favorable pharmacokinetic properties. nih.gov

Computational and experimental studies have shown that the ground-state flavin hydroquinone (B1673460) (FMNhq) in certain enzymes can catalyze electron transfer to generate trifluoromethyl radicals from specific donors, demonstrating a novel biocatalytic pathway for trifluoromethylation. nih.gov While this concerns synthesis, it highlights the unique reactivity that can be harnessed within an enzyme's active site. The primary mechanism by which the -OCF₃ group confers metabolic stability is by preventing enzymatic action, such as hydroxylation, at its position and often at adjacent positions due to steric and electronic effects. mdpi.comnih.gov

Receptor binding assays are used to quantify the affinity of a ligand for its receptor, typically yielding a dissociation constant (KD) or an inhibition constant (Kᵢ). The trifluoromethoxy group can significantly enhance binding affinity. mdpi.com Its lipophilicity can promote entry into the hydrophobic pockets of receptor binding sites, while its electronegativity can facilitate favorable electrostatic interactions. mdpi.comwikipedia.org

For instance, the HIV-1 entry inhibitor Vicriviroc, which contains a trifluoromethyl phenyl group, is believed to interact strongly with the isoleucine 198 (I198) residue within a hydrophobic pocket of the CCR5 receptor. wikipedia.org Similarly, a study on P2Y₁ receptor antagonists identified a compound containing a 4-(trifluoromethoxy)phenyl group as a potent inhibitor, with subsequent in vitro binding studies confirming its potential at P2Y₁ and P2Y₁₂ receptors. acs.orgacs.org

A survey of the Protein Data Bank (PDB) revealed that the trifluoromethyl group shows a preference for interacting with amino acid residues such as phenylalanine, methionine, leucine, and tyrosine. researchgate.net The trifluoromethoxy group in this compound would be expected to engage in similar favorable hydrophobic and potentially dipole-dipole interactions within a target's binding site.

Table 3: Examples of Trifluoromethoxy/-methyl Group Interactions with Biological Targets

| Compound/Group | Target Receptor/Enzyme | Key Interacting Residue (if known) | Type of Interaction | Reference |

|---|---|---|---|---|

| Vicriviroc derivative | CCR5 Receptor | Isoleucine 198 | Hydrophobic | wikipedia.org |

| Imidazo[1,5-a]pyrazin-8-one derivative | P2Y₁ Receptor | Not specified | Antagonist Binding | acs.orgacs.org |

| Trifluoromethyl group (general) | Various Proteins | Phe, Met, Leu, Tyr | Hydrophobic/van der Waals | researchgate.net |

| 4-Anilino-5-fluoroquinazoline derivative | Not applicable | Intramolecular N-H···F | Hydrogen Bonding | escholarship.org |

Hydrogen Bonding and Hydrophobic Interactions with Biological Targets

The interaction of a drug candidate with its biological target, such as a protein receptor or enzyme, is governed by a combination of non-covalent forces, including hydrogen bonds and hydrophobic interactions. The specific functional groups on this compound dictate its potential to engage in these critical binding events.

The aniline portion of the molecule contains an amino group (-NH₂) which is a primary hydrogen bond donor. The two protons on the nitrogen atom can form hydrogen bonds with electronegative atoms like oxygen or nitrogen found in the amino acid residues of a protein's binding pocket.

The trifluoromethoxy group (-OCF₃) is a key modulator of the molecule's properties. mdpi.combohrium.com It is considered one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04, indicating its strong hydrophobic character. mdpi.com This high lipophilicity enhances the potential for hydrophobic interactions, where the group is driven out of the aqueous environment and into nonpolar pockets within a protein target. mdpi.com This can significantly contribute to the binding affinity of a drug molecule. mdpi.comresearchgate.net

The methyl group (-CH₃) is a classic hydrophobic group and will preferentially interact with nonpolar amino acid residues in a protein's binding site, such as leucine, isoleucine, and valine.

| Functional Group | Interaction Type | Role in Biological Target Interaction |

| **Aniline (-NH₂) ** | Hydrogen Bond Donor | Forms directed interactions with H-bond acceptor residues (e.g., Asp, Glu, Gln main chain carbonyls). |

| Trifluoromethoxy (-OCF₃) | Hydrophobic Interaction | High lipophilicity drives binding to nonpolar pockets, increasing affinity. mdpi.com |

| Weak H-Bond Acceptor | The oxygen is a poor H-bond acceptor due to the electron-withdrawing CF₃ group. mdpi.com | |

| Methyl (-CH₃) | Hydrophobic Interaction | Contributes to binding in nonpolar regions of the target. |

Applications in Materials Science

Development of Advanced Materials and Functional Dyes

The structure of 3-Methyl-4-(trifluoromethoxy)aniline makes it a valuable intermediate in the synthesis of complex organic molecules for advanced materials. Trifluoromethoxy-substituted anilines are recognized as important building blocks for creating fluorine-containing compounds that benefit from enhanced chemical stability and biological activity. guidechem.com The presence of the reactive amine group allows for a variety of chemical transformations, enabling its incorporation into larger, more complex structures.

In the realm of functional dyes, aniline (B41778) derivatives are frequently used as precursors. For instance, related compounds like m-trifluoromethyl aniline have been successfully used to prepare monoazo acid dyes. researchgate.net These dyes have shown improved properties when applied to polyamide fabrics. researchgate.net The trifluoromethyl group in these dyes was found to impart improved water repellency. researchgate.net Given these precedents, this compound is a promising candidate for the synthesis of novel functional dyes with potentially enhanced thermal stability and specific colorimetric properties due to the electronic effects of the -OCF₃ group.

Table 1: Potential Contributions of this compound in Advanced Materials

| Feature | Potential Application | Rationale |

| Reactive Amine Group | Precursor for Dyes & Pigments | Allows for diazotization and coupling reactions to form chromophores. |

| Trifluoromethoxy Group | Enhanced Dye Stability | The C-F bonds contribute to thermal and chemical robustness. |

| Aromatic Structure | Rigid Molecular Scaffolds | Provides a stable core for building complex material architectures. |

Incorporation into Polymers and Coatings

The unique properties of this compound make it a candidate for incorporation into polymers and coatings to enhance their performance characteristics. Fluorinated compounds are well-known for their ability to improve the durability and resistance of materials.

Polymers and coatings containing fluorinated moieties typically exhibit superior chemical resistance. The low surface energy and chemical inertness associated with fluorocarbon groups can protect the material from attack by corrosive chemicals, solvents, and environmental factors. This improved resistance is a critical attribute for materials used in harsh industrial environments. The trifluoromethoxy group in this compound would be expected to contribute to a lower surface energy and reduced permeability of polymers and coatings, thereby enhancing their chemical resistance.

Fabrication of High-Performance Materials

High-performance materials are characterized by their exceptional thermal, mechanical, and chemical properties. The use of this compound as a monomer or a modifying agent can contribute to the fabrication of such materials. Aromatic polyimides, for instance, are a class of high-performance polymers known for their outstanding thermal stability and chemical resistance. researchgate.net The properties of these polyimides can be fine-tuned by altering the chemical structure of the diamine or dianhydride monomers. The incorporation of trifluoromethyl groups into the polymer backbone of polyimides has been shown to result in materials with good solubility in organic solvents while maintaining high thermal decomposition temperatures and glass transition temperatures. researchgate.net Therefore, this compound could serve as a valuable diamine precursor for creating high-performance polyimides with a desirable balance of processability and performance.

Modification of Electronic Properties for Tailored Applications

The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly influence the electronic properties of molecules and materials it is part of. This property can be exploited in the design of materials for electronic and optoelectronic applications. For instance, in the context of organic light-emitting diodes (OLEDs), trifluoromethyl groups have been used to increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of emitter molecules, leading to a blue shift in the emission spectrum. ossila.com It is conceivable that this compound could be used as a building block for synthesizing organic semiconductors, charge-transport materials, or host materials in OLEDs, where its electronic properties can be harnessed to achieve desired performance characteristics.

Research in Liquid Crystal Systems

There is significant interest in the use of fluorinated compounds in the field of liquid crystals. The introduction of terminal trifluoromethoxy groups in aniline derivatives has been shown to influence their mesomorphic (liquid crystalline) behavior. A study on 4-octyloxy-N-(benzylidene)aniline derivatives revealed that a 4-trifluoromethoxy derivative exhibited a stable smectic A phase with a very high orientational order. tandfonline.com Furthermore, 4-(Trifluoromethoxy)aniline (B150132) has been explicitly used in the synthesis of side-group liquid-crystalline polymethacrylates. These findings strongly suggest that this compound is a highly relevant compound for research into new liquid crystal materials. The specific combination of the methyl and trifluoromethoxy groups could lead to novel phase behaviors and electro-optical properties.

Table 2: Properties of a Related Liquid Crystal Precursor

| Compound | Mesophase Behavior | Key Finding | Reference |

| 4-octyloxy-N-(4-trifluoromethoxybenzylidene)aniline | Smectic A | Exhibits high orientational order. | tandfonline.com |

| 4-(Trifluoromethoxy)aniline | Precursor | Used to synthesize liquid-crystalline polymethacrylates. |

Absence of Specific Research Data on the Influence of this compound on Smectic Phases and Orientational Order

A comprehensive review of scientific literature reveals a notable gap in the specific research concerning the direct influence of the chemical compound this compound on the smectic phases and orientational order of liquid crystals. While the broader field of liquid crystal research extensively investigates the impact of various molecular structures on mesophase behavior, dedicated studies on liquid crystal systems incorporating the this compound moiety are not publicly available.

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, into the molecular core of liquid crystals is a well-established strategy for tuning their physical properties. These modifications can significantly alter parameters like clearing points, dielectric anisotropy, and the stability of different mesophases, including nematic and various smectic phases. The methyl group's position can also play a crucial role in influencing molecular packing and, consequently, the resulting liquid crystalline properties.

However, searches of scholarly databases and chemical literature did not yield specific experimental data, such as phase transition temperatures, layer spacing in smectic phases, or orientational order parameters for liquid crystals explicitly derived from this compound. Consequently, a detailed analysis and the generation of data tables as requested for the influence on smectic phases and orientational order cannot be provided at this time.

Further experimental research would be necessary to synthesize and characterize liquid crystalline materials containing the this compound structural unit. Such studies would involve techniques like differential scanning calorimetry (DSC) to determine phase transition temperatures and enthalpies, polarized optical microscopy (POM) to identify mesophase textures, and X-ray diffraction (XRD) to measure smectic layer spacing. Additionally, techniques such as nuclear magnetic resonance (NMR) spectroscopy or birefringence studies would be required to determine the orientational order parameter. Without such dedicated research, any discussion on the specific effects of this compound would be purely speculative.

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Mechanisms

The biodegradation of halogenated and, in particular, fluorinated aromatic compounds is a significant area of environmental research. The strong carbon-fluorine bond makes many of these compounds recalcitrant to microbial degradation. mdpi.com For compounds like 3-Methyl-4-(trifluoromethoxy)aniline, the trifluoromethoxy group is expected to significantly influence its susceptibility to microbial attack.

The initial steps in the microbial degradation of anilines often involve oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols, which are then subject to ring cleavage. researchgate.netplos.org The presence of the trifluoromethoxy group, a strong electron-withdrawing group, is expected to make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, thus hindering the initial stages of degradation. nih.gov

Table 1: General Observations on the Biodegradation of Structurally Related Compounds

| Compound Class | General Biodegradation Observations | Key Influencing Factors |

| Fluorinated Anilines | Degradation rates tend to decrease with increased fluorine substitution. nih.gov | Number and position of fluorine atoms, microbial species present. |

| Aromatic Amines | Can serve as carbon and nitrogen sources for various bacteria. plos.orgnih.gov | Presence of co-substrates, environmental conditions (pH, temperature). |

| Trifluoromethyl-substituted Aromatics | The trifluoromethyl group often persists, and the aromatic ring may be oxidized. nih.gov | The presence of other functional groups that can be initial points of attack. |

A variety of bacteria and fungi have been identified as capable of degrading aromatic compounds, including anilines. Genera such as Pseudomonas, Acinetobacter, Rhodococcus, and Burkholderia are known to possess the enzymatic machinery to break down aniline (B41778) and its derivatives. plos.org These microorganisms typically employ oxygenases to initiate the degradation process. researchgate.net

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants through the action of extracellular ligninolytic enzymes. While specific studies on this compound are absent, the general mechanisms of fungal degradation of aromatic compounds suggest that they could play a role in its transformation, although likely at a slow rate.

The transformation of fluorinated aromatic compounds often relies on co-metabolism, where the microorganism does not use the compound as a primary growth substrate but transforms it in the presence of another growth-supporting substrate. This is a likely scenario for the microbial transformation of the highly substituted this compound.

Abiotic Degradation Processes

Abiotic degradation processes, such as photodegradation and hydrolysis, are crucial for determining the environmental persistence of chemicals that are resistant to biodegradation.

Photodegradation can be a significant removal pathway for aromatic compounds in the environment, particularly in aquatic systems. Research on trifluoromethyl-substituted aromatic compounds has shown that they can undergo photodegradation, both directly and indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. confex.com

Table 2: Factors Influencing Photodegradation of Related Aromatic Compounds

| Factor | Influence on Photodegradation | Example from Analogous Compounds |

| Aromatic Ring System | The presence of nitrogen atoms can decrease photodegradation rates. confex.com | Trifluoromethyl-substituted pyridines and pyrimidines show lower quantum yields than benzoic acid. confex.com |

| Substituents | Electron-withdrawing groups can alter the absorption spectrum and reactivity. | The trifluoromethyl group can lead to the formation of trifluoroacetic acid upon degradation. confex.com |

| Environmental Matrix | The presence of dissolved organic matter can act as a photosensitizer or a quencher. | Humic substances in natural waters can either enhance or inhibit photodegradation. |

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for potential hydrolysis would be the trifluoromethoxy group. The C-O bond of the ether linkage could be susceptible to cleavage under certain pH and temperature conditions.

While specific hydrolysis data for this compound is scarce, studies on other trifluoromethyl aromatic ethers can provide some indication of its stability. The trifluoromethyl group is known to be relatively stable to hydrolysis, but under basic conditions, it can be hydrolyzed to a carboxylic acid group. acs.org The stability of the trifluoromethoxy group is generally high, but its complete resistance to hydrolysis over long environmental timescales cannot be assumed without specific experimental data. Phosgene, an analog of the trifluoromethoxy group's carbonyl precursor, readily hydrolyzes in water. wikipedia.org

Environmental Persistence and Dissipation in Different Compartments

The environmental persistence of this compound is expected to be significant due to the presence of the trifluoromethoxy group, which generally confers high chemical and biological stability. mdpi.com Its dissipation in various environmental compartments will be governed by a combination of its physicochemical properties and its susceptibility to biotic and abiotic degradation processes.

Based on general principles for fluorinated aromatic compounds, it is likely to be persistent in soil and water. mdpi.com Its mobility in soil will be influenced by its octanol-water partition coefficient (Kow) and its tendency to adsorb to soil organic matter. Aromatic amines can exhibit pH-dependent sorption due to the protonation of the amino group at acidic pH values.

A safety data sheet for the related compound 4-(Trifluoromethoxy)aniline (B150132) suggests that persistence is unlikely and that it will likely be mobile in the environment due to its volatility. fishersci.com However, this is a general statement and may not fully capture the environmental behavior under various conditions. The dissipation of other fluorinated pesticides in soil has been shown to be temperature-dependent, with slower degradation at lower temperatures. chemimpex.com

Soil Environments

The behavior of this compound in soil is expected to be influenced by its physicochemical properties, including its polarity and the nature of its substituents—the methyl and trifluoromethoxy groups. For substituted anilines in general, soil sorption is a key process governing their environmental distribution and bioavailability. nih.govresearchgate.net The organic carbon content of the soil, its pH, and the presence of clay minerals are critical factors in determining the extent of adsorption. nih.govresearchgate.net

Research on other anilines has shown that they can be subject to both biotic and abiotic degradation processes in soil. nih.gov Microbial degradation is a significant pathway for the breakdown of many aniline derivatives, although the presence of halogen groups, such as in fluorinated compounds, can sometimes hinder this process. numberanalytics.com The trifluoromethoxy group, known for its high stability, may contribute to the persistence of this compound in soil environments. nih.govnumberanalytics.com

Aquatic Environments (Water Bodies, Sediment)